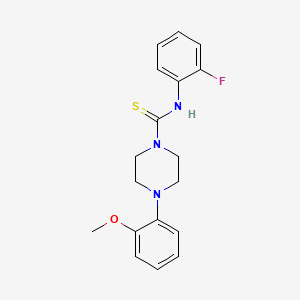![molecular formula C17H18N2O3 B5752624 N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)
N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide, also known as MPB, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of imidazole-based compounds, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis. In neurodegenerative disorders, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, this compound has been found to reduce tumor growth and angiogenesis in animal models of cancer. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and neuroinflammation, as well as improve cognitive function and motor performance in animal models of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. In addition, this compound has been shown to have a broad range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide. One area of interest is the development of novel analogs of this compound with improved pharmacokinetic properties and efficacy. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide involves the reaction of 2-methylphenol with propionyl chloride to form 2-(2-methylphenoxy)propanoic acid. This acid is then converted to its acid chloride derivative and reacted with N-(2-aminophenyl)benzenecarboximidamide in the presence of a base to form this compound.
Applications De Recherche Scientifique
N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and neuroinflammation, which are key contributors to the pathogenesis of these diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-8-6-7-11-15(12)21-13(2)17(20)22-19-16(18)14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWBSIVUGMOESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)
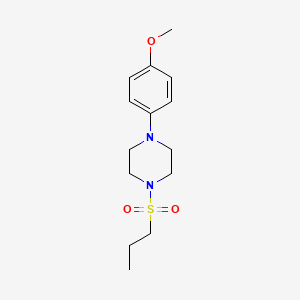
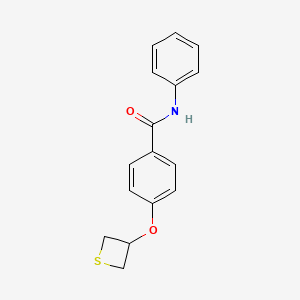
![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
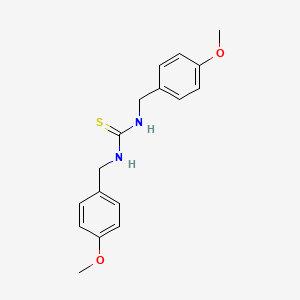
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)
![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)
![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)
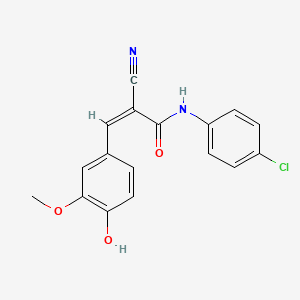
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)
![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)
